molecular formula C10H12F3N3O B13963103 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Cat. No.: B13963103
M. Wt: 247.22 g/mol
InChI Key: BWMGRUHBDCZQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H12F3N3O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety is synthesized through the reduction of a corresponding piperidinone derivative.

    Coupling Reaction: The final step involves coupling the trifluoromethyl-substituted pyrimidine with the piperidin-4-ol moiety under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The piperidin-4-ol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: Similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring.

    1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted applications in research and industry.

Properties

Molecular Formula

C10H12F3N3O

Molecular Weight

247.22 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)7-5-14-9(15-6-7)16-3-1-8(17)2-4-16/h5-6,8,17H,1-4H2

InChI Key

BWMGRUHBDCZQQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.